rel-(3R,6S)-Octane-3,6-diol
Description
rel-(3R,6S)-Octane-3,6-diol is a chiral diol with the molecular formula C₈H₁₈O₂ and an average molecular mass of 146.230 g/mol . The compound features hydroxyl groups at the 3 and 6 positions of an octane backbone, with stereochemical descriptors indicating the relative configuration of its stereocenters. While its absolute configuration remains unspecified in available data, its stereochemistry distinguishes it from other diastereomers like (3R,6R)- and (3S,6S)-octane-3,6-diol .
Properties
Molecular Formula |
C8H18O2 |
|---|---|
Molecular Weight |
146.23 g/mol |
IUPAC Name |
(3R,6S)-octane-3,6-diol |
InChI |
InChI=1S/C8H18O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-6H2,1-2H3/t7-,8+ |
InChI Key |
BCKOQWWRTRBSGR-OCAPTIKFSA-N |
Isomeric SMILES |
CC[C@H](CC[C@H](CC)O)O |
Canonical SMILES |
CCC(CCC(CC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Ketones: One common method to synthesize rel-(3R,6S)-Octane-3,6-diol is through the reduction of the corresponding diketone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent such as tetrahydrofuran (THF) under controlled temperature conditions.
Hydroboration-Oxidation: Another method involves the hydroboration of an octene followed by oxidation. This two-step process uses borane (BH3) in the first step and hydrogen peroxide (H2O2) in the presence of a base in the second step to yield the diol.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of the corresponding diketone or olefin. Catalysts such as palladium on carbon (Pd/C) are commonly used to facilitate the hydrogenation process under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rel-(3R,6S)-Octane-3,6-diol can undergo oxidation reactions to form diketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents like LiAlH4.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: rel-(3R,6S)-Octane-3,6-diol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways due to its diol functionality.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential therapeutic agents, particularly those targeting metabolic disorders.
Industry:
Polymer Production: this compound is used in the production of polyesters and polyurethanes, contributing to the development of materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism by which rel-(3R,6S)-Octane-3,6-diol exerts its effects depends on the specific application. In biochemical contexts, the hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing metabolic pathways. In polymer chemistry, the diol reacts with diisocyanates to form urethane linkages, contributing to the polymer’s structure and properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical and Structural Analogues
Table 1: Key Structural and Physical Properties
Key Observations :
- Stereochemical Influence: The antibacterial activity of structurally related compounds, such as (3R,3aR)-rel- and (3R,3aS)-rel- isomers in , demonstrates that stereochemistry drastically alters biological properties. For example, the (3R,3aR)-rel- isomer exhibited 62.5 µg/mL MIC against N. gonorrhoeae, while the (3R,3aS)-rel- isomer was inactive (MIC ≥500 µg/mL) . This suggests that the rel-(3R,6S) configuration in octane-3,6-diol may similarly influence its reactivity or bioactivity.
Key Observations :
- Asymmetric catalysis using chiral ligands (e.g., scandium complexes in ) achieves high enantioselectivity (72–99% ee) for spirocyclopropane oxindoles . Similar strategies may apply to this compound, though direct data is lacking.
- Cobalt-catalyzed aerobic oxidation () yields cyclic ethers at 35% efficiency, suggesting that diols like this compound could participate in analogous cascade reactions .
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